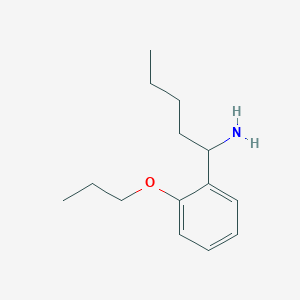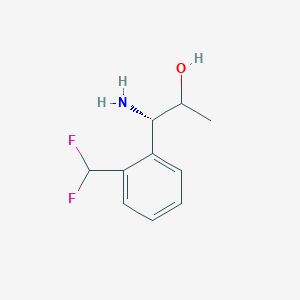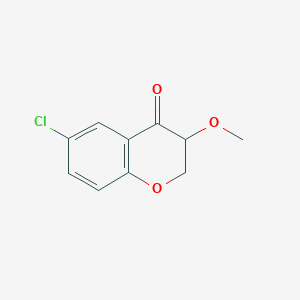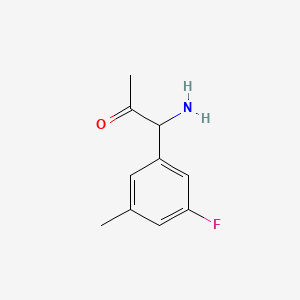
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine typically involves the enantioselective multistage synthesis of intermediates, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid. One key step in the synthesis is the one-pot azide reductive cyclization of aldehyde, which provides the intermediate for further modification . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The morpholine moiety may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-(-)-(4-(4′-fluorophenyl)3-hydroxymethyl)-piperidine: This compound shares a similar piperidine core but differs in the presence of a hydroxymethyl group instead of a morpholine moiety.
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride: This compound has a similar piperidine ring with a fluorine atom but contains a phenoxy group instead of a morpholine moiety.
Uniqueness
4-((3S,4R)-3-fluoropiperidin-4-yl)morpholine is unique due to the combination of the fluorine atom on the piperidine ring and the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H17FN2O |
|---|---|
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
4-[(3S,4R)-3-fluoropiperidin-4-yl]morpholine |
InChI |
InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
JFXIERVQQQVKBH-DTWKUNHWSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1N2CCOCC2)F |
SMILES canónico |
C1CNCC(C1N2CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)


![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)


![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)


![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)

![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)

